molecular formula C24H26N6 B292302 3,4-dimethyl-2-(4-methylphenyl)-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine

3,4-dimethyl-2-(4-methylphenyl)-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine

Cat. No. B292302
M. Wt: 398.5 g/mol
InChI Key: WSACIOLUMKAHLQ-UHFFFAOYSA-N
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Description

3,4-dimethyl-2-(4-methylphenyl)-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine, also known as DMPP, is a novel compound that has been the subject of increasing scientific interest in recent years. This compound belongs to the class of pyrazolopyridazine derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

3,4-dimethyl-2-(4-methylphenyl)-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine is believed to exert its biological effects by modulating the activity of various neurotransmitters and ion channels in the brain. It has been found to act as a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which is believed to improve cognitive function.
Biochemical and Physiological Effects
3,4-dimethyl-2-(4-methylphenyl)-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine has been found to exhibit a wide range of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters, including acetylcholine, dopamine, and serotonin, in the brain. It has also been found to modulate the activity of various ion channels, including voltage-gated calcium channels and N-methyl-D-aspartate (NMDA) receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dimethyl-2-(4-methylphenyl)-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine for lab experiments is its ability to modulate the activity of various neurotransmitters and ion channels in the brain. This makes it a useful tool for studying the mechanisms underlying various neurological disorders. However, one of the limitations of 3,4-dimethyl-2-(4-methylphenyl)-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on 3,4-dimethyl-2-(4-methylphenyl)-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine. One area of interest is the development of more efficient and cost-effective synthesis methods for 3,4-dimethyl-2-(4-methylphenyl)-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine. Another area of interest is the investigation of the potential therapeutic applications of 3,4-dimethyl-2-(4-methylphenyl)-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine for various neurological disorders. Finally, further research is needed to fully understand the mechanisms underlying the biological effects of 3,4-dimethyl-2-(4-methylphenyl)-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine, which could lead to the development of more effective treatments for neurological disorders.

Synthesis Methods

The synthesis of 3,4-dimethyl-2-(4-methylphenyl)-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine is a complex process that involves multiple steps. The first step involves the reaction of 4-methylacetophenone with hydrazine hydrate to form 4-methylphenyl hydrazine. The second step involves the reaction of 4-methylphenyl hydrazine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 3,4-dimethyl-2-(4-methylphenyl)-7-nitro-2H-pyrazolo[3,4-d]pyridazine. The final step involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a palladium catalyst to form 3,4-dimethyl-2-(4-methylphenyl)-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine.

Scientific Research Applications

3,4-dimethyl-2-(4-methylphenyl)-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C24H26N6

Molecular Weight

398.5 g/mol

IUPAC Name

3,4-dimethyl-2-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C24H26N6/c1-17-9-11-21(12-10-17)30-19(3)22-18(2)25-26-24(23(22)27-30)29-15-13-28(14-16-29)20-7-5-4-6-8-20/h4-12H,13-16H2,1-3H3

InChI Key

WSACIOLUMKAHLQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5)C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5)C)C

Origin of Product

United States

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